

# An In-depth Technical Guide to Ethyl 4-chloro-3-nitrobenzoate

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## Compound of Interest

Compound Name: Ethyl 4-chloro-3-nitrobenzoate

Cat. No.: B100147

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CAS Number: 16588-16-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-chloro-3-nitrobenzoate**, a key chemical intermediate in various synthetic applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its primary applications, and includes essential safety and handling information.

## Chemical and Physical Properties

**Ethyl 4-chloro-3-nitrobenzoate** is a substituted aromatic compound with the molecular formula  $C_9H_8ClNO_4$ .<sup>[1][2][3]</sup> It presents as a white to light yellow powder or crystalline solid.<sup>[4]</sup> A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO <sub>4</sub>	[1][2][3]
Molecular Weight	229.62 g/mol	[2][3][4]
Melting Point	53-61 °C	[2][4][5]
Boiling Point (Predicted)	326.2 ± 22.0 °C at 760 mmHg	[2][4][5]
Density (Predicted)	1.369 ± 0.06 g/cm <sup>3</sup>	[2][4]
Flash Point (Predicted)	151.1 °C	[5]
Appearance	White to yellow powder or crystals	[4]
Storage Temperature	Room Temperature	[2][4]

## Synthesis of Ethyl 4-chloro-3-nitrobenzoate

The primary route for the synthesis of **Ethyl 4-chloro-3-nitrobenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.

### Experimental Protocol: Fischer Esterification

This protocol is based on established laboratory procedures for the synthesis of **Ethyl 4-chloro-3-nitrobenzoate**.[\[1\]\[6\]](#)

Materials:

- 4-chloro-3-nitrobenzoic acid
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice
- Water (distilled or deionized)

- Hexane

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Buchner funnel and filter flask
- Beakers
- Graduated cylinders

#### Procedure:

- In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (e.g., 300 g) in ethanol (e.g., 1500 mL).<sup>[6]</sup>
- Cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid (e.g., 100 mL) to the stirred suspension.<sup>[6]</sup> The addition is exothermic and should be done carefully to control the temperature.
- Once the addition is complete, remove the flask from the ice bath and equip it with a reflux condenser.
- Heat the reaction mixture to reflux and maintain it for approximately 7-17 hours.<sup>[1][6]</sup> The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Pour the cooled reaction mixture into a beaker containing ice water. A precipitate of **Ethyl 4-chloro-3-nitrobenzoate** will form.[\[6\]](#)
- Collect the solid product by vacuum filtration using a Buchner funnel.[\[6\]](#)
- Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting material and impurities.[\[1\]](#)
- Dry the purified product to obtain **Ethyl 4-chloro-3-nitrobenzoate** as a white to yellow solid. A yield of approximately 97% has been reported for this procedure.[\[6\]](#)

#### Spectroscopic Data:

- $^1\text{H-NMR}$  (300 MHz,  $\text{CDCl}_3$ ):  $\delta$  8.50 (1H, d,  $J = 2.1$  Hz), 8.16 (1H, dd,  $J = 8.4, 2.1$  Hz), 7.63 (1H, d,  $J = 8.4$  Hz), 4.43 (2H, q,  $J = 7.5$  Hz), 1.42 (3H, t,  $J = 7.5$  Hz).[\[6\]](#)

## Synthesis of the Precursor: 4-chloro-3-nitrobenzoic acid

The starting material, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of p-chlorobenzoic acid.

#### Procedure:

- Add p-chlorobenzoic acid to concentrated sulfuric acid in a flask and cool the mixture to 0 °C.[\[7\]](#)
- Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10 °C and 25 °C.[\[7\]](#)
- After the addition is complete, raise the temperature to 37 °C and stir for 10-14 hours.[\[7\]](#)
- Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.[\[7\]](#)
- Filter and dry the product.[\[7\]](#)

## Applications in Research and Drug Development

**Ethyl 4-chloro-3-nitrobenzoate** is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules for various industries.

- **Pharmaceuticals:** The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate in the synthesis of anticoagulant drugs such as Dabigatran Etexilate.[8] The ester functional group in **Ethyl 4-chloro-3-nitrobenzoate** can be readily converted to other functionalities, making it a versatile starting material for the synthesis of various active pharmaceutical ingredients (APIs).
- **Agrochemicals:** Derivatives of nitrobenzoic acids are utilized in the manufacturing of certain herbicides and pesticides.
- **Dyes:** The chromophoric nitro group and the reactive chloro and ester groups make this compound a useful precursor in the synthesis of various dyes.

## Safety and Handling

**Ethyl 4-chloro-3-nitrobenzoate** is classified as an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

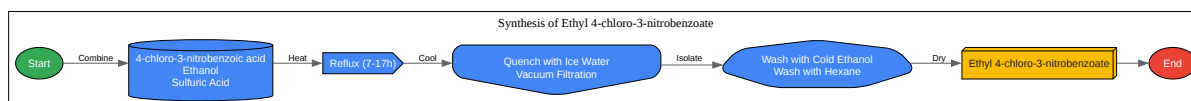
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[9][10][11]

## Visualizations



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Caption: Experimental workflow for the synthesis of **Ethyl 4-chloro-3-nitrobenzoate**.

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## References

1. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
2. ETHYL 4-CHLORO-3-NITROBENZOATE - Protheragen [protheragen.ai]
3. ETHYL 4-CHLORO-3-NITROBENZOATE | CAS 16588-16-2 [matrix-fine-chemicals.com]
4. ETHYL 4-CHLORO-3-NITROBENZOATE price, buy ETHYL 4-CHLORO-3-NITROBENZOATE - chemicalbook [chemicalbook.com]
5. Ethyl 4-chloro-3-nitrobenzoate | 16588-16-2 [chemnet.com]
6. ETHYL 4-CHLORO-3-NITROBENZOATE | 16588-16-2 [chemicalbook.com]
7. prepchem.com [prepchem.com]
8. innospk.com [innospk.com]
9. assets.thermofisher.com [assets.thermofisher.com]
10. fishersci.com [fishersci.com]
11. fishersci.com [fishersci.com]

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